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An In-depth Technical Guide to the Density Functional Theory (DFT) Calculation of
Molybdenum Phosphide (MoP) Band Structure

Introduction to Molybdenum Phosphide and DFT

Molybdenum phosphide (MoP) is a binary inorganic compound that has garnered significant
attention for its versatile properties, including high catalytic efficiency, metallic conductivity, and
unique topological semimetal characteristics.[1][2] It crystallizes in a hexagonal structure and is
recognized as a cost-effective, earth-abundant material.[1][3] Notably, MoP has demonstrated
exceptional performance as an electrocatalyst for the hydrogen evolution reaction (HER), a
critical process for clean energy production.[3][4][5][6][7] Understanding the electronic band
structure of MoP is fundamental to elucidating the origin of these properties and to rationally
designing more efficient catalysts and electronic devices.

Density Functional Theory (DFT) serves as a powerful computational quantum mechanical
modeling method to investigate the electronic structure of materials. By solving the Kohn-Sham
equations, DFT can accurately predict properties such as band structures, density of states
(DOS), and surface energetics, providing atomic-scale insights that complement experimental
findings. This guide provides a comprehensive overview of the theoretical and computational
framework for performing DFT calculations on MoP to determine its band structure and related
electronic properties.
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Crystallographic Structure of Molybdenum
Phosphide

Molybdenum monophosphide (MoP) adopts a Tungsten Carbide (WC)-type hexagonal crystal
structure.[8][9] Its space group is P-6m2 (No. 187).[1][8][10] In this structure, each
molybdenum atom is coordinated by six phosphorus atoms, and conversely, each phosphorus
atom is coordinated by six molybdenum atoms, forming a three-dimensional network.[8][9] The
precise lattice parameters are crucial for an accurate DFT calculation and have been
determined both experimentally and computationally.

SR VaIL.Je (Materials Value (Xiao et al)[5] Value (Winkler et al.)
Project)[8] [10]

Crystal System Hexagonal Hexagonal Hexagonal

Space Group P-6m2 P-6m2 P-6m2

a 3.23A 3.231A 3.218 A

b 3.23A 3.231A 3.218 A

c 3.18A 3.207 A 3.175A

a 90.00° 90.00° 90.00°

B 90.00° 90.00° 90.00°

y 120.00° 120.00° 120.00°

Mo-P Bond Length 2.45 A

Computational Methodology and Protocols

Performing an accurate DFT calculation of the MoP band structure requires careful selection of
computational parameters. The Vienna Ab initio Simulation Package (VASP) is a commonly
used software for such calculations.[5] The following table summarizes a typical set of
parameters used in the literature for MoP.
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Parameter

Description

Typical Value / Method

Software

Quantum mechanical

simulation package.

Vienna Ab initio Simulation
Package (VASP).[5]

Exchange-Correlation

Functional

Approximation to the
exchange-correlation energy
term in DFT.

Generalized Gradient
Approximation (GGA) with the
Perdew-Burke-Ernzerhof
(PBE) functional.[5]

Electron-lon Interaction

Method to describe the
interaction between core and

valence electrons.

Projector Augmented Wave
(PAW) method.[5]

Energy Cutoff

The kinetic energy cutoff for

the plane-wave basis set.

400 eV or higher to ensure

convergence.[5]

Brillouin Zone Sampling

Discretization of the reciprocal

space for integration.

Monkhorst-Pack k-point mesh
(e.g., 5x5x5 for bulk

optimization).[5]

Convergence Criterion

Threshold for the forces on
each atom during structural

relaxation.

Forces on each atom less than
0.01 eV/A[5]

Workflow for Band Structure Calculation

The process of calculating a band structure using DFT follows a systematic workflow. It begins

with structural optimization to find the ground-state geometry, followed by a self-consistent

calculation to determine the electronic ground state, and finally, a non-self-consistent

calculation along high-symmetry paths in the Brillouin zone.
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Caption: A typical workflow for DFT-based band structure and DOS calculations.
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Results: Band Structure and Density of States

Band Structure: DFT calculations consistently show that MoP is a metallic or semimetallic
material, characterized by the absence of a band gap.[8] The conduction and valence bands
cross the Fermi level, allowing for electronic conduction. Calculated band structures reveal
several band crossings near the Fermi energy.[11] Specifically, some studies have identified
MoP as a topological semimetal featuring triply degenerate nodal points, which are
quasiparticle excitations beyond the conventional Dirac and Weyl fermions.[11] These
topological features are protected by crystal symmetry and contribute to its unique electronic
transport properties.

Density of States (DOS): The DOS describes the number of available electronic states at each
energy level.[12][13] For MoP, the partial density of states (PDOS) analysis reveals that the
states near the Fermi level are dominated by the Mo 4d orbitals.[2] This dominance of metallic
d-orbitals at the Fermi energy is a key factor in MoP's high electrical conductivity and its
catalytic activity. The phosphorus p-orbitals also contribute to the electronic structure, forming
strong covalent bonds with the molybdenum atoms.[10]

Application Case Study: Hydrogen Evolution
Reaction (HER)

DFT calculations are instrumental in understanding the high catalytic activity of MoP for the
HER.[3][4][14] The reaction mechanism can proceed via two primary pathways in acidic media:
the Volmer-Tafel or the Volmer-Heyrovsky mechanism. DFT is used to calculate the
thermodynamics and kinetics of these steps, particularly the Gibbs free energy of hydrogen
adsorption (AGH*) on the catalyst surface, which is a key descriptor of HER activity.

e Volmer Step: H* + e~ +* - H*
e Heyrovsky Step: H* + H* + e~ - Hz +*
o Tafel Step: H* + H* - H2 + * (* denotes an active site on the catalyst surface)

Studies have shown that both Mo-terminated and P-terminated surfaces of MoP can be active
for HER, but they favor different reaction mechanisms.[4] DFT calculations reveal that
phosphorization of molybdenum to form MoP creates an efficient "H delivery" system that can
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achieve a nearly zero Gibbs free energy for H adsorption at certain coverages, which is ideal
for a HER catalyst.[3][7]

HER Pathways

Volmer-Heyrovsky Pathway Volmer-Tafel Pathway

Click to download full resolution via product page

Caption: The two primary pathways for the Hydrogen Evolution Reaction (HER) in acid.

Conclusion

DFT calculations provide indispensable insights into the electronic properties of molybdenum
phosphide. The computational protocols outlined in this guide demonstrate a robust
framework for determining the band structure and density of states of MoP, confirming its
metallic nature and revealing unique topological characteristics. This fundamental
understanding of its electronic structure is directly linked to its functional properties, such as its
remarkable catalytic activity for the hydrogen evolution reaction. By using DFT to probe
reaction mechanisms at the atomic level, researchers can continue to unlock the potential of
MoP and other transition metal phosphides for applications in catalysis, electronics, and
beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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